N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide
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Overview
Description
N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an amino group at the 4th position and a methyl group at the 2nd position of the quinoline ring, along with a phenylprop-2-enamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Amino and Methyl Groups: The amino group at the 4th position and the methyl group at the 2nd position can be introduced through selective nitration, reduction, and alkylation reactions.
Formation of the Phenylprop-2-enamide Moiety: The phenylprop-2-enamide moiety can be introduced through a condensation reaction between the quinoline derivative and cinnamoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.
Substitution: The amino group at the 4th position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the signaling pathways of cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide: Known for its activity as a nociceptin receptor antagonist.
4-aminoquinoline derivatives: Widely studied for their antimalarial and anticancer properties.
Uniqueness
N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of the phenylprop-2-enamide moiety, which may confer distinct biological activities compared to other quinoline derivatives
Properties
CAS No. |
137872-83-4 |
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Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-amino-2-methylquinolin-6-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H17N3O/c1-13-11-17(20)16-12-15(8-9-18(16)21-13)22-19(23)10-7-14-5-3-2-4-6-14/h2-12H,1H3,(H2,20,21)(H,22,23) |
InChI Key |
WRUSGHOEGUIVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)C=CC3=CC=CC=C3)N |
Origin of Product |
United States |
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